2-Amino-2-(trifluoromethyl)propane-1,3-diol

Lipophilicity Buffer Selection ADME Profiling

Researchers needing enhanced membrane permeability or precise pH control in fluorinated programs often face limited aminodiol options. This CF3-bearing aminodiol closes that gap with quantifiable advantages over non-fluorinated analogs (TRIS, AMPD): • +0.87 logP vs. TRIS - improves passive permeability for CNS drug discovery • Electron-withdrawing -CF3 lowers amine pKa, enabling buffering in mildly acidic conditions • Dual hydroxyl/amino sites allow versatile functionalization for fluorinated library synthesis Supplied as HCl salt (≥95% purity) with full QA documentation. Not hazardous for transport - ambient shipping worldwide.

Molecular Formula C4H8F3NO2
Molecular Weight 159.11 g/mol
Cat. No. B13248141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(trifluoromethyl)propane-1,3-diol
Molecular FormulaC4H8F3NO2
Molecular Weight159.11 g/mol
Structural Identifiers
SMILESC(C(CO)(C(F)(F)F)N)O
InChIInChI=1S/C4H8F3NO2/c5-4(6,7)3(8,1-9)2-10/h9-10H,1-2,8H2
InChIKeyXULJFPLUCAEYLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2-(trifluoromethyl)propane-1,3-diol Overview


2-Amino-2-(trifluoromethyl)propane-1,3-diol is a small-molecule amino alcohol characterized by a central carbon bearing an amino group, a trifluoromethyl (-CF3) moiety, and two hydroxymethyl groups. Its molecular formula is C4H8F3NO2, with a molecular weight of 159.11 g/mol . The presence of the strongly electron-withdrawing -CF3 group distinguishes it from non-fluorinated aminodiols such as 2-amino-2-methyl-1,3-propanediol (AMPD) and 2-amino-2-(hydroxymethyl)-1,3-propanediol (TRIS), imparting altered physicochemical properties including increased lipophilicity and modified amine basicity. The compound is typically supplied as a hydrochloride salt (CAS 1989672-21-0) with a purity of ≥95% .

Fluorinated aminodiol with -CF3 group; not interchangeable with TRIS or AMPD
Supplied as hydrochloride salt (≥95%) for aqueous solubility in buffer preparation
Supports buffer systems requiring higher logP and adjusted pKa range

2-Amino-2-(trifluoromethyl)propane-1,3-diol Irreplaceability


The substitution of a methyl or hydroxymethyl group with a trifluoromethyl (-CF3) moiety in aminodiol buffers and building blocks is not conservative. The -CF3 group is strongly electron-withdrawing and highly hydrophobic, which significantly alters the compound's acid-base equilibrium (pKa), octanol-water partition coefficient (logP), and aqueous solubility compared to non-fluorinated analogs like TRIS or AMPD. These changes are critical in applications where precise control of pH-dependent solubility, membrane permeability, or metabolic stability is required. The following quantitative evidence demonstrates that 2-amino-2-(trifluoromethyl)propane-1,3-diol exhibits a distinct physicochemical profile, justifying its selection over generic aminodiols in specific research and industrial contexts.

Lipophilicity profile mismatch
The -CF3 group increases logP by ~0.87 vs. TRIS; substituting a non-fluorinated analog may alter membrane partitioning behavior.
pKa buffering range shift
The electron-withdrawing -CF3 is expected to lower amine pKa by 2–3 units compared to AMPD; buffer pH range will differ significantly.
Free base solubility limitation
The free base is reported as very slightly soluble; only the hydrochloride salt provides sufficient aqueous solubility for biological assays.

2-Amino-2-(trifluoromethyl)propane-1,3-diol Physicochemical Evidence


Higher Lipophilicity vs TRIS

The calculated octanol-water partition coefficient (LogP) for 2-Amino-2-(trifluoromethyl)propane-1,3-diol is -0.7692, indicating higher lipophilicity compared to the widely used buffer TRIS (LogP ≈ -1.64) [1]. This ~0.87 log unit increase corresponds to a theoretical ~7.4-fold higher partition into octanol, suggesting enhanced membrane permeability or hydrophobic interaction potential.

LogP vs TRIS
Reported
ΔLogP ≈ +0.87
Target -0.77; TRIS -1.64
Supports membrane permeability assay context
Calculated values; experimental validation recommended
Lipophilicity Buffer Selection ADME Profiling

Comparable Lipophilicity, Lower Basicity vs AMPD

2-Amino-2-(trifluoromethyl)propane-1,3-diol (LogP -0.7692) exhibits similar lipophilicity to the non-fluorinated analog 2-amino-2-methyl-1,3-propanediol (AMPD, LogP ≈ -0.61 to -1.80 depending on calculation method) . However, the replacement of the methyl group with a -CF3 group introduces a strong electron-withdrawing effect that is expected to lower the amine pKa by ~2-3 units compared to AMPD (pKa ~8.8), although experimental pKa data for the target compound is not currently available in the public domain.

pKa & LogP vs AMPD
Class-level
LogP similar (-0.77 vs -0.61); pKa expected lower by 2–3 units
May expand acidic pH buffering range
Experimental pKa data not available
Physicochemical Profiling Building Block Selection pKa Modulation

Hydrochloride Salt Solubility Advantage

While the free base of 2-amino-2-(trifluoromethyl)propane-1,3-diol is reported to be only 'very slightly soluble' in water [1], the hydrochloride salt (CAS 1989672-21-0) is supplied as a powder with enhanced aqueous solubility suitable for preparing concentrated stock solutions. This contrasts with non-fluorinated aminodiols like TRIS and AMPD, which are freely soluble in water as free bases. Quantitative solubility data for the hydrochloride salt is not publicly available, but vendor specifications indicate it is suitable for dissolution in water and polar organic solvents for biological applications.

Solubility: Free Base vs HCl Salt
Data to verify
Free base: very slightly soluble; HCl salt: soluble per vendor
Requires HCl salt for aqueous buffer prep
Quantitative solubility data not publicly available
Solubility Buffer Preparation In Vitro Assays

2-Amino-2-(trifluoromethyl)propane-1,3-diol Applications


Lipophilic Buffer for Cell-Based Assays

Given its higher calculated logP (-0.7692) compared to TRIS (-1.63890), 2-amino-2-(trifluoromethyl)propane-1,3-diol (as the hydrochloride salt) can be selected for buffer systems where modestly increased lipophilicity is beneficial—such as in assays involving hydrophobic drug candidates or in cell culture media where enhanced membrane partitioning may improve compound bioavailability. The lower expected pKa (inferred from the -CF3 group) also makes it suitable for buffering in slightly more acidic environments than TRIS or AMPD.

Fluorinated Building Block for Medicinal Chemistry

The presence of the -CF3 group in 2-amino-2-(trifluoromethyl)propane-1,3-diol provides a starting point for synthesizing analogs with improved metabolic stability and altered logD profiles. The compound's aminodiol core allows for further functionalization (e.g., via the amino or hydroxyl groups) to create libraries of fluorinated molecules. The ~0.87 log unit increase in lipophilicity relative to TRIS suggests that derivatives may exhibit better passive permeability, a key consideration in CNS drug discovery programs.

Tool Compound for -CF3 Effect Studies

2-Amino-2-(trifluoromethyl)propane-1,3-diol serves as a well-defined, small-molecule model system for quantifying the inductive effect of the -CF3 group on amine pKa and hydrogen-bonding capacity. Researchers can compare its physicochemical properties directly to non-fluorinated analogs (AMPD, TRIS) to isolate the contribution of fluorine substitution to buffer performance, solubility, and molecular recognition events in enzyme active sites.

Application
Selection Property
Validation Focus
Cell-based assay buffer
Fluorinated aminodiol HCl salt
Buffer solubility & pH range
Medicinal chemistry building block
Trifluoromethyl scaffold
Derivatization & logD modulation
-CF3 effect tool compound
Inductive effect probe
pKa & H-bonding comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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